3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid involves several steps. Typically, the preparation starts with the reaction of benzylamine with 2-ethoxybenzenesulfonyl chloride to form the intermediate benzyl(2-ethoxyphenyl)amine. This intermediate is then reacted with 3-sulfobenzoic acid under specific conditions to yield the final product . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves standard organic synthesis techniques.
Chemical Reactions Analysis
3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is employed in research to understand biochemical pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, making it useful in proteomics research. The compound can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar compounds to 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid include:
Benzylsulfonylbenzoic acid: Lacks the ethoxyphenyl group, making it less versatile in certain reactions.
Ethoxyphenylsulfonylbenzoic acid: Lacks the benzyl group, affecting its reactivity and interaction with proteins.
Benzyl(2-methoxyphenyl)amino]sulfonyl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[benzyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-2-28-21-14-7-6-13-20(21)23(16-17-9-4-3-5-10-17)29(26,27)19-12-8-11-18(15-19)22(24)25/h3-15H,2,16H2,1H3,(H,24,25) |
InChI Key |
SMWMQCFZCYLJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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